
H-Arg-Gln-Gly-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arg-Gln-Gly-Arg-OH is a peptide composed of four amino acids: arginine, glutamine, glycine, and arginine Peptides like this compound play crucial roles in various biological processes due to their ability to interact with proteins and other molecules within the body
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Gln-Gly-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for glycine and the final arginine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature and solvent choice, are crucial for efficient production. High-performance liquid chromatography (HPLC) is commonly used for purification.
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. this compound does not contain these residues, making it less susceptible to oxidation.
Reduction: Reduction reactions are less common for peptides but can occur under specific conditions.
Substitution: Peptides can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or peracids.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids if sulfur-containing amino acids are present.
Wissenschaftliche Forschungsanwendungen
H-Arg-Gln-Gly-Arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the development of peptide-based drugs and biomaterials.
Wirkmechanismus
The mechanism of action of H-Arg-Gln-Gly-Arg-OH involves its interaction with specific molecular targets, such as proteins and enzymes. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
H-Arg-Gly-Asp-Ser-OH: Another peptide with similar amino acid composition but different sequence.
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: Contains additional amino acids and has different biological properties.
Uniqueness: H-Arg-Gln-Gly-Arg-OH is unique due to its specific sequence and the presence of two arginine residues, which can enhance its binding affinity to certain targets. This makes it particularly useful in applications where strong interactions with proteins are required.
Eigenschaften
CAS-Nummer |
223474-37-1 |
|---|---|
Molekularformel |
C19H37N11O6 |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H37N11O6/c20-10(3-1-7-26-18(22)23)15(33)30-11(5-6-13(21)31)16(34)28-9-14(32)29-12(17(35)36)4-2-8-27-19(24)25/h10-12H,1-9,20H2,(H2,21,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,22,23,26)(H4,24,25,27)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
LDZAPFDWTRFEBO-SRVKXCTJSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


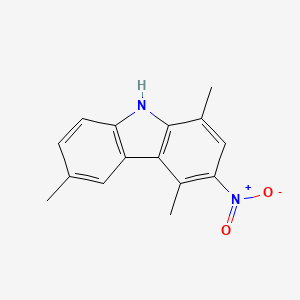
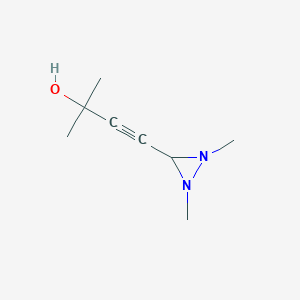
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
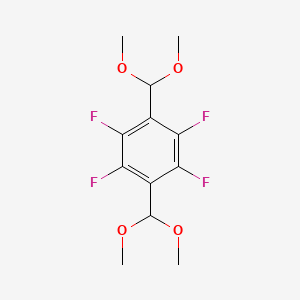
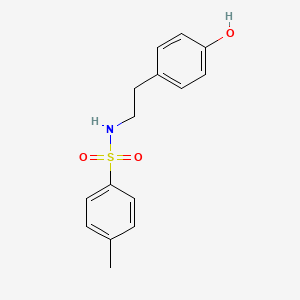
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
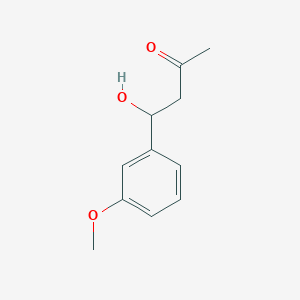
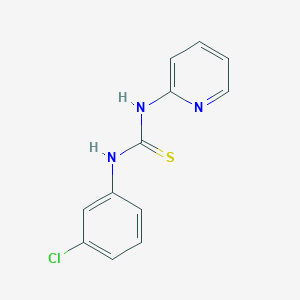
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
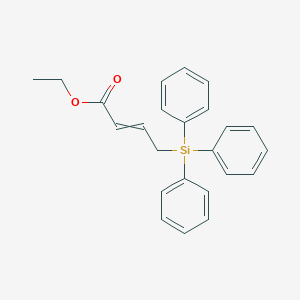
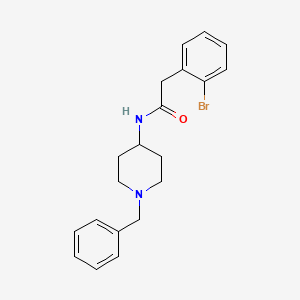
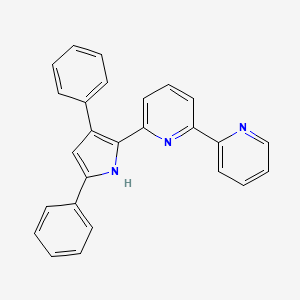
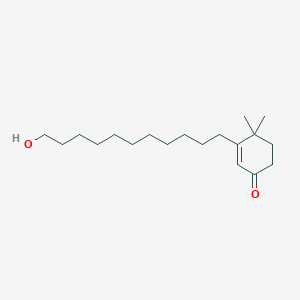
![(1R,2S,5S,6S)-2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B14247162.png)
